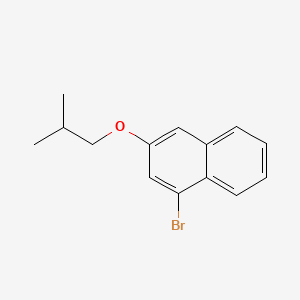
1-Bromo-3-(2-methoxyethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-methoxyethoxy)naphthalene is an organic compound belonging to the class of naphthalene derivatives It features a bromine atom and a 2-methoxyethoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the 2-methoxyethoxy group. A common synthetic route includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Etherification: The brominated naphthalene undergoes etherification with 2-methoxyethanol in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-methoxyethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution reactions. The 2-methoxyethoxy group can influence the electronic properties of the naphthalene ring, affecting reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
1-Bromo-2-(methoxymethoxy)naphthalene: Similar structure but with a different ether group, affecting its reactivity and applications.
1-Bromo-4-(2-methoxyethoxy)naphthalene: Positional isomer with different substitution pattern on the naphthalene ring.
Uniqueness: 1-Bromo-3-(2-methoxyethoxy)naphthalene is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications compared to its isomers and other brominated naphthalene derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-6-7-16-11-8-10-4-2-3-5-12(10)13(14)9-11/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZXYXZJTQLDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=CC=CC=C2C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














